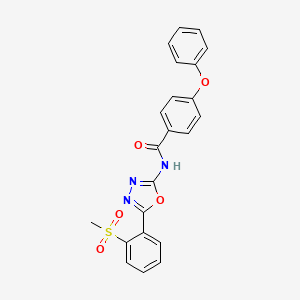

8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione, commonly known as BZP, is a psychoactive compound that belongs to the class of piperazine derivatives. It was initially developed as a potential antidepressant and anxiolytic drug, but due to its stimulant effects, it gained popularity as a recreational drug. BZP is known for its ability to enhance mood, increase energy levels, and induce euphoria. In recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.

Mecanismo De Acción

BZP acts as a monoamine releaser, meaning that it enhances the release of neurotransmitters such as dopamine, serotonin, and norepinephrine from their storage sites in the brain. BZP also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This mechanism of action is similar to that of other stimulant drugs, such as amphetamines.

Biochemical and Physiological Effects:

BZP has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause pupil dilation, muscle tremors, and increased sweating. BZP has been shown to have a high potential for abuse and dependence, and its use has been associated with adverse effects such as seizures, hallucinations, and cardiovascular complications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BZP has advantages and limitations for use in lab experiments. Its ability to enhance the release of neurotransmitters makes it a useful tool for studying the role of these chemicals in the brain. However, its potential for abuse and dependence makes it difficult to use in studies involving human subjects. BZP has also been shown to have toxic effects on some cell types, limiting its usefulness in certain experimental settings.

Direcciones Futuras

Future research on BZP could focus on its potential as a therapeutic agent for depression, anxiety, and ADHD. It could also explore its potential as a cognitive enhancer and its effects on memory and learning. Further studies could investigate the mechanisms underlying its ability to enhance neurotransmitter release and inhibit reuptake. Additionally, research could focus on developing safer and more effective derivatives of BZP for use in clinical settings.

Métodos De Síntesis

BZP can be synthesized through various methods, including the reaction of piperazine with benzyl chloride and thioacetic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of piperazine with benzyl bromide and thiourea, followed by oxidation with hydrogen peroxide. BZP can also be synthesized through the reaction of 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with benzyl mercaptan and phenylpropanolamine.

Aplicaciones Científicas De Investigación

BZP has been studied for its potential therapeutic applications, including its ability to treat depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Studies have shown that BZP can enhance the release of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and attention. BZP has also been studied for its potential as a cognitive enhancer, as it can improve memory and learning abilities.

Propiedades

Número CAS |

328069-72-3 |

|---|---|

Fórmula molecular |

C22H22N4O2S |

Peso molecular |

406.5 |

Nombre IUPAC |

8-benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |

InChI |

InChI=1S/C22H22N4O2S/c1-25-19-18(20(27)24-21(25)28)26(14-8-13-16-9-4-2-5-10-16)22(23-19)29-15-17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3,(H,24,27,28) |

Clave InChI |

BQOKAJYLHXGYAV-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCCC4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B2915537.png)

![2-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2915539.png)

![5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine](/img/structure/B2915541.png)

![N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide](/img/structure/B2915545.png)

![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2915546.png)

![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2915547.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2915548.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2915551.png)

![2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2915552.png)

![1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2915557.png)